

Musaroside chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Musaroside

Cat. No.: B1209558

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Musaroside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Musaroside is a naturally occurring cardenolide glycoside found in plant species such as *Strophanthus kombe*. It is characterized by a steroidal aglycone, sarmutogenin, linked to a deoxy sugar, β -D-digitalose. The intricate stereochemistry of **musaroside** has been fully elucidated, revealing a specific three-dimensional arrangement of its atoms that is crucial for its biological activity. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and known biological properties of **musaroside**, with a focus on its cytotoxic effects. While specific quantitative NMR data and a detailed isolation protocol for **musaroside** are not readily available in publicly accessible literature, this guide furnishes a framework for its structural understanding and outlines general methodologies for the isolation and characterization of related compounds. Furthermore, a putative signaling pathway for its cytotoxic action, based on the known mechanism of cardenolide glycosides, is presented.

Chemical Structure and Stereochemistry

Musaroside is a complex organic molecule with the chemical formula $C_{30}H_{44}O_{10}$ and a molecular weight of 564.7 g/mol [1]. It belongs to the class of cardenolide glycosides, which are characterized by a steroid nucleus, a five-membered lactone ring, and a sugar moiety[1].

The chemical structure of **musaroside** consists of two main components:

- Aglycone: The steroidal aglycone is sarmutogenin.
- Glycone: The sugar moiety is a β -D-digitaloside, which is a 6-deoxy-3-O-methyl-D-galactopyranosyl unit.

The complete and unambiguous stereochemistry of **musaroside** is defined by its IUPAC name: 3-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one[1]. This nomenclature precisely describes the absolute configuration at each of the numerous chiral centers within the molecule.

Table 1: Physicochemical Properties of **Musaroside**

Property	Value	Source
Molecular Formula	C ₃₀ H ₄₄ O ₁₀	--INVALID-LINK--[1]
Molecular Weight	564.7 g/mol	--INVALID-LINK--[1]
CAS Number	465-97-4	--INVALID-LINK--

Spectroscopic Data

A comprehensive set of assigned ¹H and ¹³C NMR data for **musaroside** is not readily available in the peer-reviewed literature or public spectral databases. The structural elucidation of such complex natural products typically relies on a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, along with high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

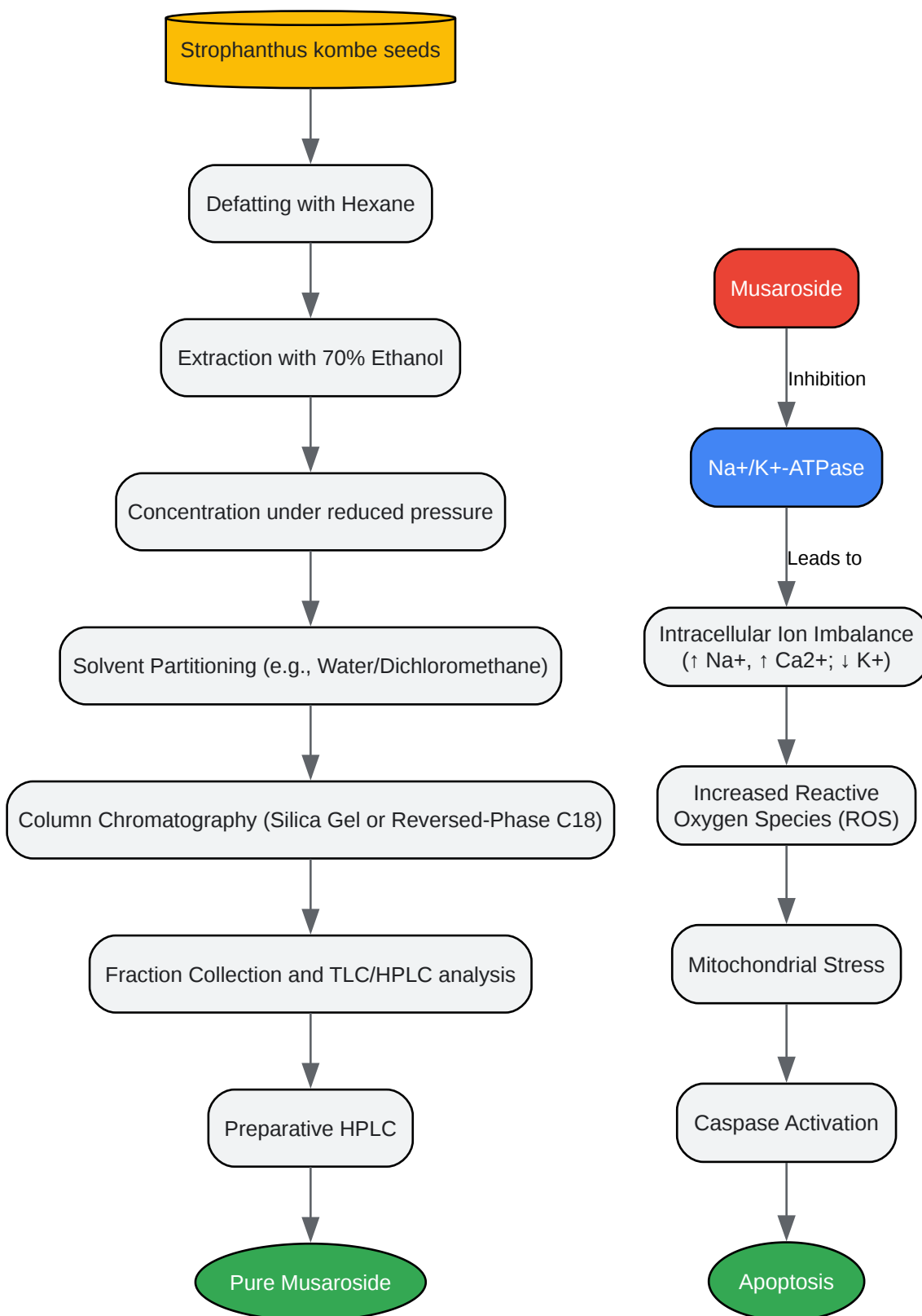
For researchers aiming to identify **musaroside**, it is recommended to acquire a full suite of NMR spectra and compare them with data for structurally related sarmutogenin glycosides or other cardenolides. The chemical shifts of the anomeric proton of the digitalose sugar and the characteristic signals of the steroid backbone would be key diagnostic markers.

Experimental Protocols

General Isolation of Cardenolide Glycosides from *Strophanthus kombe*

A specific, detailed protocol for the isolation of **musaroside** has not been published. However, a general procedure for the extraction and fractionation of cardenolide glycosides from the seeds of *Strophanthus kombe* can be outlined as follows. This protocol is a composite of established methods for this class of compounds and should be optimized for the specific goal of isolating **musaroside**.

Experimental Workflow for Cardenolide Glycoside Isolation



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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Musaroside chemical structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1209558#musaroside-chemical-structure-and-stereochemistry\]](https://www.benchchem.com/product/b1209558#musaroside-chemical-structure-and-stereochemistry)

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